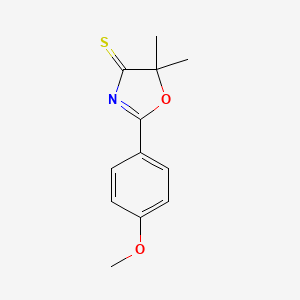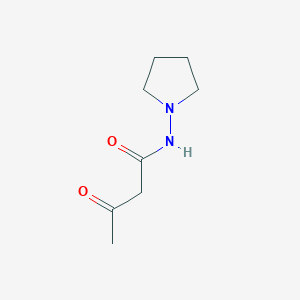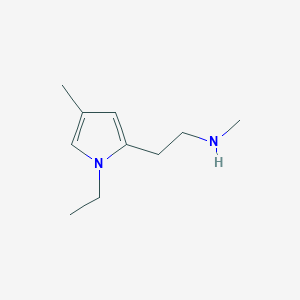
3-Propylisoxazole-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylisoxazole-5-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylisoxazole-5-carbaldehyde oxime typically involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . These methods are highly regioselective and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and environmental impact. The use of metal-free synthetic routes is particularly advantageous due to the lower toxicity and reduced waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propylisoxazole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite and molecular iodine are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Copper(I) and ruthenium(II) catalysts are often used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which have significant biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-Propylisoxazole-5-carbaldehyde oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Propylisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the isoxazole ring can interact with biological macromolecules, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents at the 3 and 5 positions.
Oxime Derivatives: Compounds like pralidoxime, obidoxime, and methoxime share the oxime functional group and have similar reactivity.
Uniqueness
3-Propylisoxazole-5-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(NE)-N-[(3-propyl-1,2-oxazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(5-8-10)11-9-6/h4-5,10H,2-3H2,1H3/b8-5+ |
InChI-Schlüssel |
ZYKZLFOHDPOFNV-VMPITWQZSA-N |
Isomerische SMILES |
CCCC1=NOC(=C1)/C=N/O |
Kanonische SMILES |
CCCC1=NOC(=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)

![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)

![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)

![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)

